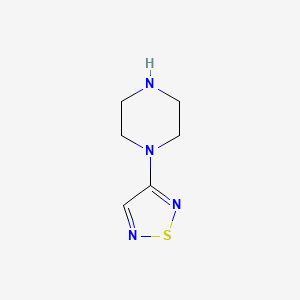
1-(1,2,5-Thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Thiadiazol-3-yl)piperazine is a heterocyclic compound that features a piperazine ring fused with a thiadiazole moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with 1,2,5-thiadiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated thiadiazole compound under basic conditions . The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Applications De Recherche Scientifique
1-(1,2,5-Thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane integrity, leading to cell death.
Comparaison Avec Des Composés Similaires
- 3,4-Dichloro-1,2,5-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Comparison: 1-(1,2,5-Thiadiazol-3-yl)piperazine is unique due to its dual functionality, combining the properties of both piperazine and thiadiazole rings. This dual functionality enhances its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H10N4S |
|---|---|
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
3-piperazin-1-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-5-8-11-9-6/h5,7H,1-4H2 |
Clé InChI |
FDHNGEAMBARFNM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NSN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


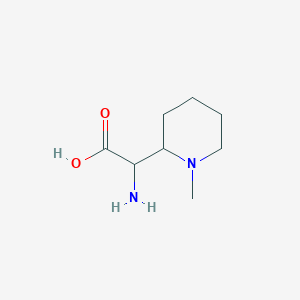
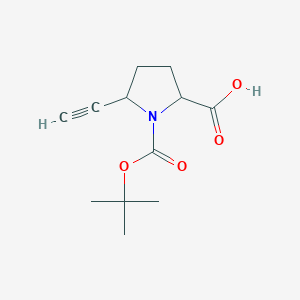


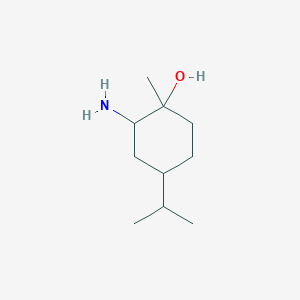
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
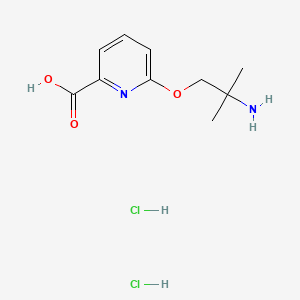

![2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid](/img/structure/B13549658.png)




![2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13549699.png)
